molecular formula C13H25B5N2O12 B092605 Procaine Borate CAS No. 149-13-3

Procaine Borate

Cat. No.: B092605
CAS No.: 149-13-3
M. Wt: 455.4 g/mol
InChI Key: GTQXPCWVIUCJCK-UHFFFAOYSA-N
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Description

Historical Context of Boron-Ester Local Anesthetic Compounds

The development of boron-ester local anesthetic compounds emerged from early twentieth-century efforts to improve upon the limitations of existing anesthetic agents. Copeland and Notton, working in the Laboratories of Pharmacology and Chemistry at Cambridge, England, conducted pioneering research on the borates of various local anesthetics under the title "The Borocaines: A New Class of Local Anesthetics". Their work was built upon earlier investigations by Gros in 1911, who utilized procaine borate preparations obtained from Farbwerke Hoechst.

The historical significance of these compounds stems from their position in the broader evolution of local anesthetics, which began with the clinical application of cocaine by Karl Koller in 1884. The subsequent development of synthetic alternatives led to the creation of numerous aminoester local anesthetics between 1891 and 1930, including tropocaine, eucaine, holocaine, orthoform, benzocaine, and tetracaine. The synthesis of procaine in 1904 marked a crucial milestone, as it provided the foundation for later boron-containing derivatives.

Early research indicated that borocaines demonstrated reduced toxicity compared to their original hydrochloride counterparts while often exhibiting enhanced anesthetic action. The theoretical explanation for this improvement centered on the ease of hydrolysis of these compounds and the greater activity of the free base form compared to the ionized species present in highly ionized hydrochloride salts.

Nomenclature and Structural Classification

The systematic nomenclature of boric acid; 2-(diethylamino)ethyl 4-aminobenzoate follows established conventions for both boron-containing compounds and aminobenzoate esters. The compound is classified under multiple chemical registry systems, including the Chemical Abstracts Service number 149-13-3 and the European Community number 205-732-6. Alternative nomenclature includes this compound, with various synonyms such as oxoborinic acid and ketoborinic acid appearing in chemical databases.

The molecular formula of this compound is reported as C₁₃H₂₅B₅N₂O₁₂, indicating a complex structure containing multiple boron atoms coordinated with the organic procaine molecule. The structural classification places this compound within the broader category of esters of aminobenzoic acid, specifically as a derivative of 2-(diethylamino)ethyl 4-aminobenzoate.

Table 1: Chemical Classification and Registry Information

Parameter Value
Molecular Formula C₁₃H₂₅B₅N₂O₁₂
Molecular Weight 455.4 g/mol
Chemical Abstracts Service Number 149-13-3
European Community Number 205-732-6
International Chemical Identifier Key GTQXPCWVIUCJCK-UHFFFAOYSA-N
Classification Ester of Aminobenzoic Acid

The structural components include the procaine moiety, characterized by its diethylamino ethyl chain attached to a para-aminobenzoate group, combined with multiple boric acid units in a specific coordination arrangement. This complex structure places the compound within the broader family of boron-containing pharmaceuticals, which have gained significant attention in medicinal chemistry over recent decades.

Theoretical Basis for Boric Acid-Aminobenzoate Interactions

The theoretical foundation for boric acid-aminobenzoate interactions is rooted in the unique electronic properties of boron and its ability to form stable coordination complexes with nitrogen-containing organic molecules. Boron atoms possess a remarkable capacity to create stable electron-deficient three-center, two-electron bonds and strong covalent two-center, two-electron bonds. These bimodal interactions can be classified into primary interactions, involving boron-hydrogen-boron and boron-boron-boron three-center bonds, and secondary coordinations involving extended interactions from ligands attached to the boron center.

In the specific case of aminobenzoate interactions, the mechanism involves coordination between the boron centers and amino acid residues capable of donating electron pairs. Boronic acids interact with amino acid residues including serine, histidine, and lysine through their respective side chains. The hydrophobic nature of many active sites allows boronic acid receptors to bind with high affinity to these residues, often resulting in irreversible inhibition.

The formation of boronate esters involves nucleophilic addition mechanisms where the reaction proceeds through competing pathways. Research has demonstrated that the dominant pathway involves nucleophilic addition to neutral trigonal boronic acid, while an alternative mechanism involves direct reaction with anionic tetrahedral boronate species. The specific case of ortho-aminomethyl phenyl boronic acids demonstrates the role of the aminomethyl functional group in lowering the pKa of the proximal boronic acid and acting as a general acid catalyst to facilitate leaving group departure.

Table 2: Boron-Nitrogen Interaction Mechanisms

Interaction Type Mechanism Characteristics
Primary Coordination Boron-hydrogen-boron bonds Three-center, two-electron bonds
Secondary Coordination Extended ligand interactions Enhanced binding affinity
Nucleophilic Addition Direct addition to trigonal boron Dominant pathway at neutral pH
Ester Formation Stepwise displacement mechanism Involves leaving group departure

Evolution of Research Methodology in Studying Boron-Nitrogen Compounds

The methodological approaches to studying boron-nitrogen compounds have evolved significantly since the early twentieth century, reflecting advances in analytical chemistry and theoretical understanding. Initial investigations relied primarily on synthesis and basic pharmacological testing, as demonstrated by the early work of Copeland and Notton. These pioneering studies established fundamental principles regarding the enhanced properties of boron-containing derivatives compared to their parent compounds.

Modern research methodologies incorporate sophisticated spectroscopic techniques, particularly boron-11 nuclear magnetic resonance spectroscopy, which has proven instrumental in elucidating the electronic structure and bonding characteristics of boron-containing compounds. X-ray crystallography has provided definitive structural information, confirming the formation of covalent bonds between boron and oxygen atoms in active site interactions.

Kinetic analysis has become a cornerstone of contemporary research, with pseudo-first order kinetics studies revealing the complex mechanistic pathways involved in boronate ester formation. These studies have demonstrated first-order kinetic dependence upon substrate concentration under certain conditions, transitioning to zero-order dependence at higher concentrations, indicating rate-determining creation of intermediates.

The development of computational analysis has further enhanced understanding of these systems, with theoretical calculations providing insights into the preferred conformations and electronic properties of solvent-inserted species in protic media. These computational approaches, combined with experimental techniques, have established that solvent-inserted forms dominate for both boronic acids and boronate esters in aqueous environments.

Contemporary research has also emphasized the importance of stereochemical considerations, with investigations into optically active isomers demonstrating the significance of chirality in determining biological activity and toxicity profiles. The recognition of isotope effects in mechanistic studies has provided additional insights into the proton transfer processes involved in leaving group departure mechanisms.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate;oxoborinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.5BHO2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;5*2-1-3/h5-8H,3-4,9-10,14H2,1-2H3;5*2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQXPCWVIUCJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=O)O.B(=O)O.B(=O)O.B(=O)O.B(=O)O.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25B5N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164148
Record name Procaine borate [NF]
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Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149-13-3
Record name Procaine borate [NF]
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Record name Procaine borate [NF]
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Record name Procaine borate
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Record name PROCAINE BORATE
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Preparation Methods

The synthesis of boric acid;2-(diethylamino)ethyl 4-aminobenzoate involves the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol, followed by the reaction with boric acid . The reaction conditions typically involve the use of an acid catalyst and heating to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Boric acid;2-(diethylamino)ethyl 4-aminobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares procaine with key analogues based on molecular properties, solubility, and applications:

Compound CAS No. Molecular Formula Molecular Weight Key Features Applications References
Procaine Hydrochloride 51-05-8 C₁₃H₂₁ClN₂O₂ 272.78 Water-soluble ester anesthetic; short-acting due to rapid esterase hydrolysis. Local anesthesia, dental procedures
2-(Diethylamino)ethyl 4-Amino-3-butoxybenzoate Hydrochloride 471264-29-6 C₂₃H₂₆ClN₃O₅ 459.93 Lipophilic butoxy substituent; potential extended duration of action. Experimental/local anesthetic formulations
2-(Diethylamino)ethyl 4-Amino-2-hydroxybenzoate 487-53-6 C₁₂H₁₇N₂O₃ 237.28 Hydroxy group enhances hydrogen bonding; altered solubility and receptor affinity. Research compound
2-[Methoxy(methyl)amino]ethyl 4-Aminobenzoate 100811-92-5 C₁₁H₁₆N₂O₃ 224.26 Modified amino group; potential resistance to enzymatic degradation. Pharmaceutical development
Benzocaine (Ethyl 4-Aminobenzoate) 94-09-7 C₉H₁₁NO₂ 165.19 Simpler ethyl ester; topical use due to poor water solubility. Topical anesthesia, sunburn relief [Not in evidence]

Key Comparative Insights

Solubility and Bioavailability
  • Procaine hydrochloride’s water solubility (1:1) makes it suitable for injectable formulations, whereas benzocaine’s poor solubility limits it to topical use .
Metabolic Stability
  • Procaine’s rapid hydrolysis by plasma esterases contrasts with analogues like 2-[methoxy(methyl)amino]ethyl 4-aminobenzoate, where the methoxy-methyl group may reduce enzymatic degradation .
Pharmacological Potency
  • The hydroxy-substituted analogue (CAS 487-53-6) demonstrates altered receptor interactions due to enhanced hydrogen bonding, which may affect potency and selectivity .

Research Findings and Data

Experimental Derivatives

  • Lipophilic Modifications : The butoxy-substituted procaine analogue (CAS 471264-29-6) demonstrated a 2.5-fold increase in duration of action in preclinical models compared to procaine .

Biological Activity

Boric acid; 2-(diethylamino)ethyl 4-aminobenzoate, also known as a boron-containing compound, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H23BN2O5
  • Molecular Weight : 285.14 g/mol
  • Solubility : Freely soluble in water, indicating potential for biological interactions.

The compound features a boron atom integrated into a structure that includes an amine and an aromatic ring, which may enhance its biological activity through various mechanisms.

Boric acid derivatives are known for their multifaceted mechanisms of action, including:

  • Antioxidant Activity : Boron compounds can modulate oxidative stress by influencing the levels of reactive oxygen species (ROS) and enhancing antioxidant defenses. A study demonstrated that boric acid reduced oxidative stress markers in a rat model of necrotizing enterocolitis (NEC), leading to improved outcomes by decreasing tumor necrosis factor (TNF)-α and interleukin (IL)-6 levels .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation. In the same NEC study, pretreatment with boric acid resulted in lower serum levels of inflammatory cytokines, suggesting its role in mitigating inflammatory responses .
  • Cellular Mechanisms : Boron compounds can interact with cellular signaling pathways, influencing cell proliferation and apoptosis. Research indicates that they may affect pathways involved in cancer cell growth and survival .

Pharmacological Applications

Boric acid; 2-(diethylamino)ethyl 4-aminobenzoate has been investigated for several applications:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for topical formulations against infections.
  • Drug Delivery Systems : Its ability to form stable complexes with drugs suggests potential use in targeted drug delivery systems.

Case Studies

  • Study on Oxidative Stress in NEC :
    • Objective : To evaluate the effects of boric acid on oxidative stress and inflammation.
    • Methodology : Newborn rats were subjected to NEC induction and treated with boric acid.
    • Findings : Treatment led to decreased incidence of NEC and modulation of oxidative stress parameters .
  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of boron compounds against various pathogens, highlighting their potential as effective agents in treating infections .

Comparative Analysis of Biological Activities

Activity TypeBoric Acid; 2-(Diethylamino)ethyl 4-AminobenzoateOther Boron Compounds
AntioxidantSignificant reduction in oxidative stress markersVaries
Anti-inflammatoryDecreased TNF-α and IL-6 levelsPresent in some
AntimicrobialEffective against specific pathogensBroad spectrum
Drug DeliveryPotential for complex formationEstablished

Q & A

Q. How can researchers confirm the identity and purity of 2-(diethylamino)ethyl 4-aminobenzoate hydrochloride?

  • Methodological Answer : Identity is confirmed via nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment (≥99%). Melting point analysis (154–156°C) and comparison with pharmacopeial standards (e.g., The International Pharmacopoeia) are critical . X-ray diffraction (XRD) may resolve crystalline structure ambiguities.

Q. What are the established synthesis routes for this compound?

  • Methodological Answer : Synthesis involves esterification of 4-aminobenzoic acid with 2-diethylaminoethanol in acidic conditions, followed by hydrochloride salt formation. Purification via recrystallization from ethanol-water mixtures ensures high yield (75–85%). Reaction monitoring with thin-layer chromatography (TLC) prevents intermediate degradation .

Q. What solubility properties are critical for experimental formulation?

  • Methodological Answer : The compound is highly water-soluble (1:1 ratio) and ethanol-soluble (1:25), but insoluble in ether. This guides formulation for in vitro assays (e.g., nerve-blocking studies requiring aqueous buffers) . Stability tests under varying pH (4–8) and temperature (4–25°C) are recommended to optimize storage.

Q. What safety protocols are essential during handling?

  • Methodological Answer : Use PPE (gloves, goggles), fume hoods for powder handling, and adhere to SDS guidelines (H301: toxic if swallowed; H317: skin sensitization). Renal excretion data suggest minimizing prolonged exposure .

Advanced Research Questions

Q. How do hydrolysis kinetics by plasma esterases influence pharmacological activity?

  • Methodological Answer : The compound’s ester bond is hydrolyzed by plasma esterases (e.g., pseudocholinesterase), producing 4-aminobenzoic acid and 2-diethylaminoethanol. In vitro assays with esterase inhibitors (e.g., neostigmine) modulate hydrolysis rates, extending anesthetic duration. Pharmacokinetic half-life (40–84 seconds) requires real-time monitoring via LC-MS .

Q. What strategies resolve contradictions in solubility or stability data?

  • Methodological Answer : Discrepancies in literature (e.g., solubility in polar solvents) are resolved by cross-validating methods: differential scanning calorimetry (DSC) for thermal stability, NMR for hydrogen-bonding interactions, and reproducibility tests across labs .

Q. How can impurity profiling optimize synthetic protocols?

  • Methodological Answer : Common impurities include unreacted 4-aminobenzoic acid and diethylaminoethanol by-products. HPLC-MS with ion-pairing reagents (e.g., heptafluorobutyric acid) identifies trace impurities. Synthetic optimization involves adjusting reaction time (2–4 hours) and stoichiometric ratios (1:1.2 acid:alcohol) .

Q. What methodologies assess its potential in drug delivery systems?

  • Methodological Answer : Evaluate pH-dependent solubility for controlled release. Encapsulation in liposomes (50–200 nm diameter) improves bioavailability. In vivo studies track tissue-specific release using radiolabeled analogs (e.g., ¹⁴C-procaine) .

Data Contradiction Analysis

  • Example : Variability in reported melting points (154–156°C vs. 195–196°C in older literature) arises from polymorphic forms or hydration states. Thermogravimetric analysis (TGA) clarifies hydration impact, while single-crystal XRD distinguishes polymorphs .

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